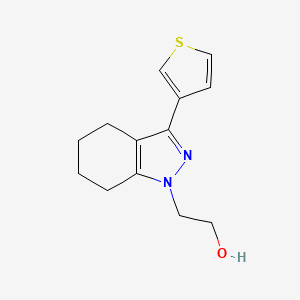

![molecular formula C7H8ClN3 B1479929 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2092284-38-1](/img/structure/B1479929.png)

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole is a chemical compound with the empirical formula C5H7ClN2 . It is a halogenated heterocycle .

Synthesis Analysis

The synthesis of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole involves the reaction of 4-bromopyrazole with 2-chloroethyl compounds . A regioselective synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles has been reported, where the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .Wissenschaftliche Forschungsanwendungen

Green Chemistry Synthesis

The compound is utilized in green chemistry protocols, which emphasize environmentally friendly synthesis methods. These include water-based synthesis, avoiding harmful solvents, and employing green catalysts. The pyrazole ring, a core structure in this compound, is synthesized using eco-friendly approaches due to its significance in various applications .

Medicinal Chemistry

In medicinal chemistry, the pyrazole moiety is a common scaffold for drug discovery. It’s involved in creating compounds with potential therapeutic effects. The versatility of the pyrazole ring allows for the development of novel medications with improved efficacy and reduced side effects .

Agrochemistry

This compound finds applications in agrochemistry for the development of new pesticides and herbicides. The pyrazole ring’s reactivity and stability make it an excellent candidate for creating compounds that can protect crops from pests and diseases .

Coordination Chemistry

In coordination chemistry, “1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole” can act as a ligand to form complexes with various metals. These complexes are studied for their unique properties and potential applications in catalysis and materials science .

Organometallic Chemistry

The compound is also significant in organometallic chemistry, where it can be used to synthesize new organometallic compounds. These compounds are crucial for catalytic processes and the development of new materials .

Synthetic Organic Chemistry

As a building block in synthetic organic chemistry, this compound is used to create a wide array of pyrazole derivatives. These derivatives are valuable for their pharmacological properties and are often used in the synthesis of bioactive molecules .

Safety and Hazards

The safety data sheet for similar compounds like 1-(2-Chloroethyl)pyrrolidine hydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and could be harmful if swallowed or inhaled .

Wirkmechanismus

Target of Action

Pyrazole derivatives, which include 1-(2-chloroethyl)-1h-imidazo[1,2-b]pyrazole, are known to interact with various biological targets due to their diverse pharmacological effects .

Mode of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways, indicating that 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole could potentially affect multiple pathways .

Result of Action

Given the diverse biological activities of pyrazole derivatives, it can be inferred that 1-(2-chloroethyl)-1h-imidazo[1,2-b]pyrazole may induce a variety of molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMKMZHEABVJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)N1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479846.png)

![2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479847.png)

![2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479848.png)

![1-Methyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479850.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479851.png)

![1-Methyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479852.png)

![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479853.png)

![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479854.png)

![3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479858.png)

![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479867.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479868.png)

![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479869.png)